N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
Description
N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2,3-dimethoxyphenyl group linked via a carboxamide moiety and a thiophen-3-ylmethyl substituent on the piperazine ring. Piperazine-carboxamides are widely explored for their bioactivity, including antiproliferative, receptor-modulatory, and enzyme-inhibitory effects .
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-16-5-3-4-15(17(16)24-2)19-18(22)21-9-7-20(8-10-21)12-14-6-11-25-13-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYXSFAKPHDEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
- CAS Number : 1235321-95-5
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety allows for interaction with various neurotransmitter receptors, which may influence central nervous system (CNS) activity.
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures have shown antiviral properties against several viruses, including hepatitis C virus (HCV) and influenza viruses .
- Anticancer Potential : Research has indicated that derivatives of piperazine can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Antiviral Properties : A study demonstrated that structurally related compounds inhibited the replication of HCV and other viruses in vitro. The mechanism involved the inhibition of viral polymerases, which are critical for viral replication .
- Cytotoxicity in Cancer Cells : Research involving piperazine derivatives showed significant cytotoxic effects on various cancer cell lines, indicating a possible pathway for developing anticancer therapies .
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain and potentially aiding in conditions like Alzheimer's disease .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound should be evaluated for toxicity through:
- In Vivo Studies : Assessing the pharmacokinetics and toxicological profiles in animal models.
- Regulatory Compliance : Following guidelines for handling and exposure risks as indicated by safety data sheets.
Comparison with Similar Compounds
Core Structural Variations
The compound’s structure can be compared to the following analogs (Table 1):
Key Observations :
- Aryl Group Influence : The 2,3-dimethoxyphenyl group in the target compound likely enhances lipophilicity compared to analogs with halogenated or pyridinyl substituents. This could improve blood-brain barrier penetration, as seen in CNS-targeted compounds like PKM-833 .
- Heterocyclic Moieties: Replacing thiophene with thieno[2,3-b]pyrazine (as in DGG200064) introduces additional nitrogen atoms, which may alter receptor binding kinetics and metabolic stability .
- Linker Effects : The carboxamide linker is critical for receptor selectivity. For example, dopamine D3 receptor ligands lose >100-fold affinity when the carbonyl group is removed .
Spectroscopic Data Comparison :
- 13C NMR : Analogs like DGG200064 show characteristic peaks for methoxy groups (δ ~55 ppm) and aromatic carbons (δ ~120–160 ppm) . The target compound’s thiophene ring would exhibit distinct shifts near δ ~125–140 ppm for sulfur-adjacent carbons.
- HRMS : Expected [M + H]+ for the target compound (C₁₉H₂₄N₃O₃S): ~382.15, aligning with analogs in –2 .
Pharmacological and SAR Insights
- Antiproliferative Activity : Compounds with dimethoxyphenyl groups (e.g., DGG200064) show potent activity against colon cancer cells, suggesting the target compound may share similar mechanisms (e.g., G2/M arrest) .
- Receptor Selectivity : The 2,3-dimethoxyphenyl group may sterically hinder interactions with off-target receptors, as seen in dopamine D3 ligands where substituent bulk enhances selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
